molecular formula C25H37N3O4 B15344355 methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate CAS No. 55728-17-1

methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B15344355
CAS No.: 55728-17-1
M. Wt: 443.6 g/mol
InChI Key: IAASCOIABQMFDR-UHFFFAOYSA-N
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Description

Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the decanoylamino and propanoylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The decanoylamino and propanoylamino groups may enhance its binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Another indole derivative with similar structural features.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with an indole core and different substituents.

Uniqueness

Methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate is unique due to the presence of both decanoylamino and propanoylamino groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55728-17-1

Molecular Formula

C25H37N3O4

Molecular Weight

443.6 g/mol

IUPAC Name

methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C25H37N3O4/c1-4-5-6-7-8-9-10-15-23(29)27-18(2)24(30)28-22(25(31)32-3)16-19-17-26-21-14-12-11-13-20(19)21/h11-14,17-18,22,26H,4-10,15-16H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

IAASCOIABQMFDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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